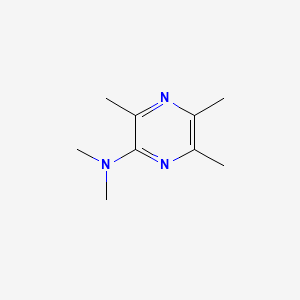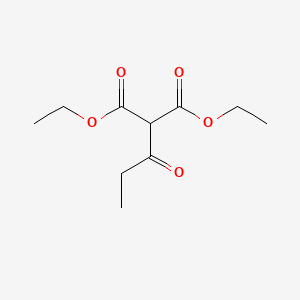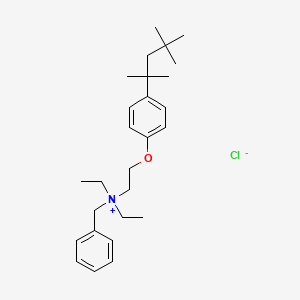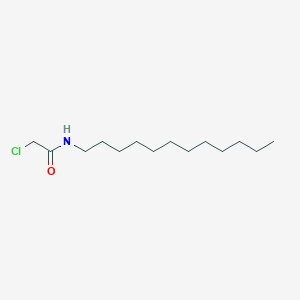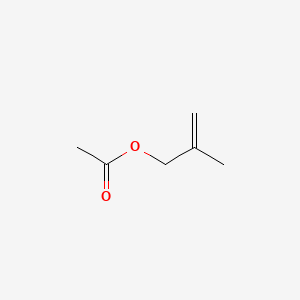
2-Methylallyl acetate
Descripción general
Descripción
2-Methylallyl acetate, also known as Methallyl acetate, is an organic compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The IUPAC name for this compound is 2-methylprop-2-enyl acetate .
Synthesis Analysis
The synthesis of 2-Methylallyl acetate has been studied in various contexts. For instance, one study reported a Pd-catalysed C5-selective method that provides direct and highly enantioselective access to a wide range of substituted butenolides using 2-substituted allyl acetates as the allylic partner . Another study discussed cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids to obtain aromatic 2-methylallyl derivatives .Molecular Structure Analysis
The molecular structure of 2-Methylallyl acetate can be represented by the InChI string: InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 . The compound has a rotatable bond count of 3 and a heavy atom count of 8 .Chemical Reactions Analysis
The reaction between 2-methylallyl radicals and oxygen molecules has been investigated using experimental and computational methods . The reaction was found to proceed by a barrierless reaction to form 2-methylallylperoxyl .Physical And Chemical Properties Analysis
2-Methylallyl acetate has a density of 0.92 . Its boiling point is 85°C, and it has a flash point of 35°C . The compound has a vapor pressure of 14.2mmHg at 25°C . Its refractive index is between 1.4110 and 1.4150 .Aplicaciones Científicas De Investigación
Lithium-Ion Battery Development
2-Methylallyl acetate, as a variant of methyl acetate, is relevant in the context of lithium-ion battery development. Methyl acetate is used as a co-solvent in lithium-ion batteries to enhance charging speed by improving electrolyte transport properties. This application is crucial for developing electric vehicle batteries that require rapid charging while maintaining long lifetimes. Studies like those by Li et al. (2018) provide insights into the use of methyl acetate in this field.
Hydrolysis Research
Methyl acetate's hydrolysis is an area of significant research, highlighting its role as a chemical raw material in various products like cellulose acetates, coatings, and perfumes. The traditional techniques and catalytic reaction dynamics in hydrolysis have been studied extensively, as noted in the research by Yuan Jun (2012).
Esterification and Chemical Synthesis
The synthesis of esters is another significant application area, where methyl acetate is used in various chemical reactions, including esterification processes. This is particularly relevant in creating compounds for various applications, including potential use in biodiesel production as explored by Verma et al. (2017) and Campanelli et al. (2010).
Environmental and Atmospheric Chemistry
In environmental chemistry, the role of methyl acetate in the formation of secondary organic aerosol (SOA) through aqueous photooxidation is studied. This is important for understanding atmospheric chemistry and pollutant formation, as discussed in research by Tan et al. (2012).
Ionic Liquids and Electrolytes
Methyl acetate is also studied for its use in synthesizing ionic liquids with potential applications as electrolytes. These studies, like those conducted by Lee et al. (2006), explore the physical and electrochemical properties of these ionic liquids.
Safety And Hazards
2-Methylallyl acetate is classified as a flammable liquid (Category 3) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, appropriate measures should be taken to extinguish it .
Propiedades
IUPAC Name |
2-methylprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYUXHYUAMPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231511 | |
| Record name | 2-Methylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylallyl acetate | |
CAS RN |
820-71-3 | |
| Record name | Methallyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylallyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylallyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




